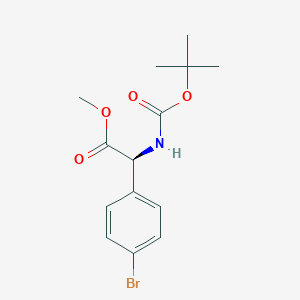

Methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate

Description

Methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate is a chiral compound featuring a methyl ester, a para-bromophenyl group, and a tert-butoxycarbonyl (Boc)-protected amino group in the S-configuration. This molecule is widely used as an intermediate in pharmaceutical synthesis, particularly in peptide chemistry, where the Boc group serves as a temporary protecting moiety for amines during multi-step reactions. Its structural design balances stability for synthetic manipulation and controlled reactivity for subsequent deprotection .

Properties

Molecular Formula |

C14H18BrNO4 |

|---|---|

Molecular Weight |

344.20 g/mol |

IUPAC Name |

methyl (2S)-2-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-5-7-10(15)8-6-9/h5-8,11H,1-4H3,(H,16,18)/t11-/m0/s1 |

InChI Key |

WBOPTLASVNELEY-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)Br)C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

| Parameter | Description |

|---|---|

| Chemical Name | Methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate |

| Molecular Formula | C14H18BrNO4 |

| Molecular Weight | Approx. 341.2 g/mol |

| Key Functional Groups | Bromophenyl, tert-butoxycarbonyl (Boc) protected amino group, methyl ester |

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of This compound typically involves the following key steps:

- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.

- Introduction of the 4-bromophenyl moiety.

- Formation of the methyl ester of the amino acid.

The Boc group provides steric protection to the amino functionality during subsequent synthetic manipulations and can be removed under acidic conditions when needed.

Detailed Synthetic Route and Reaction Conditions

Step 1: Preparation of Boc-Protected Amino Acid Intermediate

- Starting from 4-bromophenylglycine or its derivatives, the amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine.

- This reaction is typically conducted in solvents like dioxane, tetrahydrofuran (THF), or dichloromethane (DCM) at 0 °C to room temperature.

- The product is the Boc-protected amino acid bearing the 4-bromophenyl substituent.

Step 2: Esterification to Methyl Ester

- The Boc-protected amino acid is then esterified to the methyl ester using reagents such as methanol under acidic catalysis (e.g., sulfuric acid or hydrochloric acid) or via activation with coupling agents like thionyl chloride (SOCl2) in methanol.

- Reaction conditions generally involve refluxing for several hours to ensure complete conversion.

Alternative Synthetic Route (Literature-Based)

- A condensation reaction between 4-bromobenzaldehyde and tert-butyl carbamate forms an imine intermediate.

- The imine is then reduced using sodium borohydride or similar reducing agents to yield the corresponding amine.

- This amine is subsequently esterified with methyl acrylate under basic conditions to afford the target methyl ester with Boc protection.

Representative Reaction Scheme

| Step | Reagents/Conditions | Product Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-bromophenylglycine + Boc2O, base, solvent (0 °C to RT) | Boc-protected 4-bromophenylglycine | 75-85 | Protection of amino group |

| 2 | Boc-protected amino acid + MeOH, acid catalyst, reflux | This compound | 70-90 | Esterification to methyl ester |

Industrial and Flow Chemistry Approaches

- Industrial synthesis may employ flow microreactor systems to enhance reaction efficiency, control, and sustainability.

- Flow chemistry allows precise temperature and residence time control, improving yield and purity.

- This method is particularly useful for the reduction and esterification steps, minimizing side reactions.

Spectroscopic and Analytical Characterization

1H NMR (CDCl3) typically shows signals corresponding to:

- Boc tert-butyl protons as a singlet around 1.4-1.5 ppm (9H).

- Methyl ester protons as a singlet near 3.7-3.8 ppm (3H).

- Aromatic protons of the 4-bromophenyl group between 7.0-7.5 ppm.

- The α-proton adjacent to the amino acid center appears as a multiplet or broad singlet near 4.5-5.0 ppm.

Infrared (IR) Spectroscopy confirms:

- Boc carbonyl stretch near 1700 cm^-1.

- Ester carbonyl stretch around 1735 cm^-1.

- N-H stretch in the 3300-3500 cm^-1 region.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Boc Protection + Esterification | 4-bromophenylglycine, Boc2O, MeOH | Base, acid catalyst, reflux | High yield, straightforward | Requires protection/deprotection steps |

| Imine Formation + Reduction + Esterification | 4-bromobenzaldehyde, tert-butyl carbamate, NaBH4, methyl acrylate | Mild reducing agents, basic conditions | Versatile, allows intermediate isolation | Multi-step, sensitive to conditions |

| Flow Microreactor Synthesis | Same as above | Continuous flow, precise control | Increased efficiency, scalability | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) and a base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent (e.g., dimethylformamide, DMF).

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

Substitution: Various substituted phenyl derivatives.

Deprotection: The free amine derivative.

Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate, also known as this compound, is a chemical compound with diverse applications, particularly in scientific research . Its molecular weight is 358.23 g/mol .

Basic Information:

- Molecular Formula: C15H20BrNO4

- IUPAC Name: methyl (2S)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

- CAS Number: 1176305-57-9

Applications in Scientific Research

This compound is used in the synthesis of amino acid-derived thiazoles and as a building block in the development of various biologically active compounds .

Comprehensive Synthesis of Amino Acid-Derived Thiazoles

It serves as a key building block in synthesizing a set of 64 (S)-amino acid-derived thiazole target compounds . These compounds are assessed for their interactions with P-glycoprotein (P-gp) using an ATPase activity assay . The thiazole scaffold, derived from (S)-valine, is modified with chemical moieties to modulate P-gp, which is significant in drug resistance research .

Development of Pks13 Inhibitors

The compound is utilized in developing inhibitors for Mycobacterium tuberculosis polyketide synthase 13 (Pks13) . Pks13 is essential for mycobacterial survival, making it a target for new TB treatments . The molecule is used in routes to introduce substituted pyridyls . For example, it is involved in a palladium-catalyzed reaction with bromide to yield Boc-protected amine .

Rh-Catalyzed Three-Component Reactions

Mechanism of Action

The mechanism of action of Methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The bromophenyl group can interact with various biological targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and properties of Methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate and related compounds:

*Estimated molecular weight based on structural analogy to .

†Estimated based on triflate group (SO2CF3) substitution.

Key Comparative Insights

Functional Group Impact

- Boc Protection : The target compound and utilize the Boc group, which enhances stability during synthesis but requires acidic deprotection (e.g., trifluoroacetic acid). In contrast, lacks protection, existing as a hydrochloride salt, which may improve water solubility but limit compatibility with basic reaction conditions .

- Ester vs. Carboxylic Acid: The methyl ester in the target compound increases lipophilicity compared to the carboxylic acid in , influencing solubility and reactivity. For example, the ester is less acidic and more suitable for organometallic reactions .

Substituent Effects

- Bromine vs. Triflate : Bromine (target, –2) is a moderate leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The triflate group in is a superior leaving group, facilitating nucleophilic aromatic substitution or palladium-catalyzed transformations .

Biological Activity

Methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate is a complex organic compound notable for its biological activity, particularly in medicinal chemistry and pharmacology. This document explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

Molecular Formula: C14H18BrNO4

Molecular Weight: 344.20 g/mol

IUPAC Name: methyl (2S)-2-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI Key: WBOPTLASVNELEY-NSHDSACASA-N

The compound features a bromophenyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester, which contribute to its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Bromophenyl Intermediate: Conversion of 4-bromophenylacetic acid to its acid chloride using thionyl chloride.

- Amidation: Reaction of the acid chloride with (S)-tert-butyl 2-aminoacetate in the presence of triethylamine.

- Esterification: Esterification of the amide intermediate with methanol and sulfuric acid to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The Boc group can act as a prodrug moiety, releasing the active amine in vivo, which is crucial for its pharmacological effects.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been investigated as a microtubule-targeting agent (MTA), exhibiting pro-apoptotic activity against various cancer cell lines, including hematological cancers and solid tumors. For instance, analogs derived from similar structures have demonstrated significant cytotoxicity in vitro against chronic lymphocytic leukemia cells and other cancer types through mechanisms involving apoptosis and autophagy inhibition .

Enzyme Inhibition

The compound has also been utilized in studies focusing on enzyme-substrate interactions. Its structural features allow it to serve as an inhibitor or modulator in biochemical pathways, particularly those related to protein modifications and metabolic processes .

Case Studies

- Microtubule-Targeting Agents: A study designed multifunctional agents combining tubulin depolymerizing efficacy with autophagic flux inhibitory activity. The results indicated that these agents could effectively induce apoptosis in cancer cell lines while inhibiting protective autophagy mechanisms .

- Structure-Activity Relationship Studies: Research has shown that modifications on the bromophenyl group can significantly alter the biological activity of related compounds, leading to enhanced potency against specific cancer types .

Applications in Medicine

This compound is being explored for:

- Pharmaceutical Development: As an intermediate in synthesizing drugs targeting neurological disorders and inflammatory conditions.

- Research Applications: In studies assessing enzyme interactions and cellular response mechanisms under stress conditions.

Q & A

Q. Q1. What are the key steps for synthesizing methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate, and how can purity be ensured?

A1. The synthesis typically involves a three-step protocol:

Esterification : Activation of the carboxylic acid group using methanol under acidic conditions.

N-Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) to protect the amine group.

Bromophenyl Functionalization : Coupling of the 4-bromophenyl group via palladium-catalyzed cross-coupling or direct substitution, depending on the precursor .

Purity Assurance :

Q. Q2. How should researchers characterize the stereochemical integrity of the (S)-configured amino acid in this compound?

A2.

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to resolve enantiomers.

- Optical Rotation : Measure specific rotation ([α]) and compare with literature values for Boc-protected (S)-amino esters.

- NMR Coupling Constants : Analyze H NMR splitting patterns (e.g., J = 7.8 Hz for NH-CH coupling in DMSO-d) to confirm stereochemistry .

Advanced Research Questions

Q. Q3. What challenges arise during sulfonation or halogen substitution reactions of this compound, and how can they be mitigated?

A3.

- Challenges :

- Solutions :

Q. Q4. How does the 4-bromophenyl group influence the compound’s reactivity in protein-protein interaction studies?

A4.

- Electrophilic Warhead : The bromine atom enhances electrophilicity, enabling covalent binding to nucleophilic residues (e.g., lysine) in target proteins.

- Binding Assays :

Q. Q5. What are the limitations of using this compound in aliphatic sulfonation reactions?

A5.

- Failed Reactions : Aliphatic amino esters (e.g., Boc-serine or Boc-homoserine derivatives) resist sulfonation due to poor leaving-group ability and steric constraints .

- Workarounds :

Methodological Insights

Q. Q6. How can researchers optimize reaction yields when introducing fluorine or sulfuryl groups?

A6.

Q. Q7. What safety precautions are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.